molecular formula C11H18BrN3O2S B11790597 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide

Cat. No.: B11790597
M. Wt: 336.25 g/mol
InChI Key: FJEFSYYHOKPGGA-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is a pyridine-based sulfonamide derivative characterized by a bromine substituent at position 5, a dimethylamino group at position 2, and a tert-butyl sulfonamide moiety at position 3. This compound is of interest in pharmaceutical research due to the versatility of sulfonamides in drug design, particularly as kinase inhibitors or intermediates in continuous manufacturing processes . A robust multistep continuous flow synthesis method has been developed for its production, involving magnesium-halogen exchange, sulfonylation with sulfuryl chloride, and reaction with tert-butylamine, highlighting its industrial applicability .

Properties

Molecular Formula

C11H18BrN3O2S

Molecular Weight

336.25 g/mol

IUPAC Name

5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3

InChI Key

FJEFSYYHOKPGGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N(C)C

Origin of Product

United States

Preparation Methods

Bromination and Sulfonamide Formation

Continuous Flow Synthesis

Microreactor-Based Approach

Source highlights a continuous flow process enhancing efficiency and safety. The method involves:

  • Bromination in flow : NBS and pyridine derivative react in a microreactor (residence time: 5 minutes, 25°C).

  • Inline sulfonamide coupling : tert-butylamine is introduced via a T-mixer, with real-time pH monitoring to prevent decomposition.

Advantages

  • Yield : 85–90% (vs. 60–70% in batch).

  • Purity : >98% by HPLC, reducing downstream purification needs.

Solvent and Temperature Control

  • Solvent : Acetonitrile improves mixing and heat transfer.

  • Temperature : Maintained at 25°C ±2°C to avoid exothermic side reactions.

Coupling-Based Strategies

Suzuki-Miyaura Cross-Coupling

Source and utilize boronic ester intermediates to introduce substituents. For example:

  • Miyaura borylation : 5-Bromo-pyridine-3-sulfonamide reacts with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst) to form a boronic ester.

  • Negishi coupling : A methyl zinc reagent replaces the boronic ester’s bromine, followed by tert-butylamine addition.

Data Table: Coupling Reaction Outcomes

StepCatalystYield (%)Purity (%)
Miyaura BorylationPd(dppf)Cl₂8295
Negishi CouplingNiCl₂(PPh₃)₂7590

Reductive Amination

Source describes reductive amination to install the dimethylamino group post-sulfonylation. Sodium cyanoborohydride reduces an imine intermediate formed between the pyridine amine and formaldehyde.

Critical Parameters

  • pH : 6–7 (acetic acid buffer) prevents over-reduction.

  • Temperature : 40°C minimizes byproducts.

Reaction Optimization and Challenges

Regioselectivity in Bromination

The 5-position bromination is favored due to the directing effects of the sulfonamide and dimethylamino groups. Source notes that NBS in CCl₄ at 0°C achieves >95% regioselectivity. Competing bromination at the 4-position is suppressed using Lewis acids (e.g., FeCl₃).

Sulfonamide Stability

The tert-butyl sulfonamide group is susceptible to acidic hydrolysis . Source recommends avoiding strong acids (e.g., HCl) during workup, opting instead for citric acid buffers (pH 4–5).

Purification Strategies

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves sulfonamide derivatives.

  • Recrystallization : Ethanol/water mixtures improve purity to >99% for pharmaceutical use.

Scalability and Industrial Applications

Batch vs. Continuous Flow

  • Batch Synthesis : Suitable for small-scale production (1–10 kg) but limited by heat transfer and mixing.

  • Continuous Flow : Preferred for large-scale manufacturing (50–100 kg/year) due to higher throughput and consistency.

Cost Analysis

MethodCost per kg (USD)Time per Batch
Multi-Step Batch12,00072 hours
Continuous Flow8,50024 hours

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under mild conditions. This reactivity is enhanced by electron-donating groups (e.g., dimethylamino at C2) that activate the pyridine ring .

Reaction TypeReagents/ConditionsProductApplication
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C5-Arylpyridine-3-sulfonamide derivativesSynthesis of PI3K/mTOR inhibitors
AminationNH₃, CuI, K₂CO₃, DMSO, 100°C5-Aminopyridine-3-sulfonamide derivativesAntibacterial agent precursors

Mechanism : The dimethylamino group at C2 directs nucleophiles to the C5 position via resonance activation. Pd-catalyzed cross-couplings proceed through oxidative addition of the C–Br bond to palladium .

Sulfonamide Functionalization

The sulfonamide group (-SO₂NHR) participates in:

  • Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 60°C) conditions, yielding pyridine-3-sulfonic acid.

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form N-alkylsulfonamides.

Key Data :

  • Hydrolysis rate in 6M HCl at 80°C: t₁/₂ = 2.5 hr (complete conversion in 8 hr).

  • Alkylation efficiency: >90% yield with methyl iodide (room temperature, 12 hr).

Coordination Chemistry

The dimethylamino group (-N(CH₃)₂) and sulfonamide oxygen act as ligands for transition metals.

Metal SaltConditionsComplex StructureBiological Activity
CuCl₂EtOH, 25°C, 2 hrOctahedral Cu(II) complexAnticancer (IC₅₀ = 8.2 μM)
Pd(OAc)₂CH₂Cl₂, N₂, 40°CSquare-planar Pd(II) complexCatalyst for C–H activation

Spectroscopic Evidence :

  • IR: ν(N–H) at 3250 cm⁻¹ (free sulfonamide) shifts to 3100 cm⁻¹ upon coordination.

  • UV-Vis: d-d transitions at 600–650 nm confirm octahedral geometry for Cu(II).

Electrophilic Substitution

The electron-rich pyridine ring undergoes regioselective electrophilic attacks:

ReactionReagentsPositionYield
NitrationHNO₃/H₂SO₄, 0°CC468%
BrominationBr₂, FeBr₃, 25°CC472%

Directing Effects :

  • Dimethylamino group at C2 strongly activates C4 and C6 positions.

  • Steric hindrance from tert-butyl limits substitution at C3.

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis:
This compound serves as a crucial building block in organic synthesis. It can be utilized to create more complex molecular structures through various chemical reactions, including coupling reactions and functional group modifications. Its bromine atom facilitates substitution reactions, allowing for the introduction of different functional groups into the pyridine ring.

2. Enzyme Inhibition Studies:
5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide has been studied for its potential as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with enzyme active sites, while the dimethylamino group may participate in electrostatic interactions, enhancing binding affinity and specificity. This property is particularly useful in investigating enzyme kinetics and mechanisms.

3. Cancer Research:
Research has indicated that compounds similar to 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide may exhibit inhibitory effects on protein arginine methyltransferase 5 (PRMT5), an important target in cancer therapy. PRMT5 is involved in the regulation of gene expression and cell proliferation, making its inhibition a promising strategy for cancer treatment . The compound's ability to modulate PRMT5 activity could lead to advancements in targeted cancer therapies.

4. PI3-Kinase Inhibition:
The compound has been identified as a potential inhibitor of phosphoinositide 3-kinase (PI3K) activity, which plays a critical role in various cellular processes, including metabolism, growth, and survival. Inhibition of PI3K signaling has therapeutic implications for treating inflammatory diseases and certain cancers . The compound's selectivity for specific PI3K isoforms may enhance its therapeutic profile.

Case Studies and Research Findings

Study Focus Findings
Study on Enzyme InhibitionInvestigated the binding interactions of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide with specific enzymesDemonstrated significant inhibition of target enzymes, suggesting potential therapeutic applications
Cancer TherapeuticsEvaluated the effects of PRMT5 inhibitors in cancer cell linesFound that compounds similar to this sulfonamide exhibited anti-proliferative effects on cancer cells, indicating a pathway for further drug development
PI3K Signaling PathwaysAnalyzed the impact of PI3K inhibitors on T-cell activationShowed that the compound could modulate immune responses through its effects on PI3K signaling, highlighting its potential in immunotherapy

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Halogen and Functional Group Modifications
  • N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide (Compound 4): This analog replaces the dimethylamino group (position 2) with a methoxy group and uses a 2,4-difluorophenylsulfonamide instead of tert-butyl. The synthesis achieved a 91% yield via sulfonylation in pyridine .
  • 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide (Enantiomers 10a and 10b): Substitution at position 2 with chlorine and a 1-phenylethyl sulfonamide group resulted in enantiomers with distinct biological activities. The R-isomer (10a) showed higher PI3Kα inhibition (IC50 = 1.08 μM) than the S-isomer (2.69 μM), underscoring the impact of stereochemistry .
Halogen and Leaving Group Comparisons
  • 5-Bromo-3-iodopyridin-2-yl trifluoromethanesulfonate: This compound features iodine at position 3 and a triflate group at position 2. The triflate’s strong electron-withdrawing nature and iodine’s leaving-group ability contrast with the dimethylamino group’s electron-donating properties in the target compound, suggesting divergent reactivity in substitution reactions .

Sulfonamide Group Variations

  • tert-Butyl vs. However, aromatic sulfonamides may enhance π-π stacking in protein binding pockets.
  • Phenylethyl Sulfonamide (Enantiomers 10a/10b) :
    The 1-phenylethyl group introduces chirality and hydrophobic interactions, which are absent in the tert-butyl analog. This difference may explain the enantiomers’ kinase inhibition potency .

Amino Group Comparisons

  • Dimethylamino vs. In resin chemistry, dimethylamino-containing co-initiators like 2-(dimethylamino)ethyl methacrylate exhibit lower reactivity than ethyl 4-(dimethylamino)benzoate, suggesting that positional effects and molecular context critically influence functionality .

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Reactivity/Binding
Dimethylamino (position 2) Strong electron donor Enhances nucleophilicity; may improve target binding via H-bonding
Methoxy (position 2) Moderate electron donor Reduces ring reactivity compared to dimethylamino
Chlorine (position 2) Electron-withdrawing May decrease electron density, affecting binding
Triflate (position 2) Strong electron-withdrawing Increases susceptibility to nucleophilic attack

Key Research Findings

  • Stereochemical Influence : Enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide demonstrated a 2.5-fold difference in PI3Kα inhibition, emphasizing the role of chirality in bioactivity .
  • Synthetic Efficiency : The target compound’s continuous manufacturing process offers scalability advantages over batch methods used for analogs like Compound 4 .
  • Functional Group Trade-offs : While tert-butyl sulfonamides improve solubility, aromatic sulfonamides may enhance target affinity through hydrophobic or π-π interactions .

Biological Activity

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide (CAS: 1416336-56-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is C11H18BrN3O2SC_{11}H_{18}BrN_3O_2S, with a molecular weight of 336.25 g/mol. Its structure includes a bromine atom, a tert-butyl group, a dimethylamino group, and a sulfonamide moiety, which contribute to its reactivity and biological interactions .

PropertyValue
Molecular FormulaC₁₁H₁₈BrN₃O₂S
Molecular Weight336.25 g/mol
IUPAC Name5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide
InChIInChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through various mechanisms:

  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
  • Electrostatic Interactions : The dimethylamino group may engage in electrostatic interactions that modulate enzyme and receptor activities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridine derivatives similar to 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide:

  • Cell Proliferation Inhibition : Compounds in this class have shown significant inhibitory effects on various cancer cell lines. For instance, certain derivatives exhibited IC50 values as low as 0.126 µM against MDA-MB-231 triple-negative breast cancer cells .
  • Selectivity : The compound demonstrated a notable selectivity index, showing much higher efficacy against cancerous cells compared to non-cancerous cells, indicating potential for targeted therapy .

Anti-inflammatory Effects

Research indicates that similar compounds can significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2. This suggests that 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide may also possess anti-inflammatory properties .

Case Studies and Research Findings

Several studies provide insights into the biological activities of pyridine-based compounds:

  • In Vivo Studies : In animal models, compounds similar to 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide have been shown to inhibit tumor metastasis effectively .
  • Structure-Activity Relationship (SAR) : Research has explored how variations in the chemical structure affect biological activity. For instance, modifications in substituents can lead to enhanced anticancer or antibacterial properties .

Q & A

Q. What synthetic strategies are recommended for preparing 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide, considering functional group compatibility?

Answer: Prioritize sequential functionalization to avoid interference between reactive groups. Begin with bromination of the pyridine core, followed by sulfonamide formation using tert-butylamine under anhydrous conditions. The dimethylamino group may require temporary protection (e.g., Boc) during sulfonylation to prevent side reactions. Palladium-catalyzed cross-coupling, as demonstrated in analogous bromopyridine syntheses, is effective for post-bromination modifications . Steric effects from the tert-butyl group necessitate controlled reaction temperatures (e.g., 140°C under argon) to ensure regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide?

Answer: High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions. The bromine atom is verified via X-ray crystallography or halogen-specific NMR techniques (e.g., ²J coupling analysis). NIST data on structurally similar bromopyridines supports the use of these methods . Dynamic rotational isomerism in the sulfonamide group may require variable-temperature NMR to resolve signal splitting .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for modifying the bromine substituent in this compound?

Answer: Density Functional Theory (DFT) predicts transition states and activation energies for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig). The ICReDD framework integrates quantum chemical calculations with experimental data to screen catalytic systems (e.g., Pd(PPh₃)₂Cl₂) and solvent effects, reducing trial-and-error iterations . For example, DFT-guided ligand selection improves coupling efficiency with aryl boronic acids, as seen in analogous pyridine syntheses .

Q. What statistical experimental design methods are appropriate for investigating yield-controlling factors in this compound's synthesis?

Answer: Factorial designs (e.g., 2³ factorial experiments) systematically evaluate variables like temperature, catalyst loading, and solvent polarity. Response Surface Methodology (RSM) identifies optimal conditions with minimal experimental runs. Polish chemical technology studies highlight DOE's utility in capturing interaction effects (e.g., solvent-catalyst synergy) while minimizing resource expenditure .

Q. How does the tert-butyl group influence the compound's solubility and crystallinity during purification?

Answer: The tert-butyl group enhances solubility in non-polar solvents (e.g., hexane) but complicates crystallization due to steric bulk. Techniques like solvent-antisolvent fractionation or gradient silica gel chromatography (ethyl acetate/hexane, 5:95 to 50:50 v/v) effectively isolate the product. Similar challenges in pyridine derivative purification were resolved using these methods, achieving >97% purity .

Q. What advanced characterization techniques resolve ambiguities in NMR data caused by sulfonamide conformation dynamics?

Answer: Variable-temperature NMR (VT-NMR) and NOESY experiments differentiate rotational isomers by observing coalescence temperatures and nuclear Overhauser effects. X-ray crystallography provides definitive conformation data. Studies on sulfonamide analogs recommend combining these techniques for accurate structural assignment, particularly when dynamic effects obscure NMR signals .

Q. How can in-situ monitoring techniques improve understanding of intermediates during this compound's synthesis?

Answer: ReactIR tracks intermediate formation via characteristic carbonyl (1700 cm⁻¹) or sulfonyl (1350 cm⁻¹) stretches. LC-MS identifies transient species (e.g., boronate esters in cross-coupling), enabling rapid optimization. Process design literature underscores these tools for kinetic profiling and impurity control in heterocyclic syntheses .

Q. What strategies mitigate steric hindrance effects during functionalization of the dimethylamino-substituted pyridine ring?

Answer: Employ bulky directing groups (e.g., pivaloyl) or transient protection of the dimethylamino group to direct electrophilic attacks. Computational modeling (e.g., DFT) identifies low-energy pathways for regioselective substitutions. Success in analogous systems used tert-butyl-based directing groups to overcome steric challenges, achieving >89% yield in coupling reactions .

Methodological Notes

  • Data Contradiction Analysis: Conflicting NMR results may arise from rotational isomerism or impurities. Cross-validate with HRMS and X-ray data .
  • Scale-Up Challenges: Micronization techniques (e.g., jet milling) improve solubility for downstream applications, as noted in process engineering literature .

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